N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C13H21N5 and a molecular weight of 245.32 g/mol. This compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its pharmacological properties. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating the presence of a methyl group and a piperidine ring. It is often represented by the SMILES notation: C[C@@H]1[C@H](N(C)C2=C3C(NC=C3)=NC=N2)CNCC1
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This compound has shown potential biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in neurological processes. Preliminary studies indicate that compounds with similar structures may exhibit activity against certain types of cancer and neurodegenerative diseases .
The synthesis of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful optimization to achieve high yields and purity .
N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily explored for its potential pharmaceutical applications. Its unique structure suggests utility in drug development targeting neurological disorders and cancer therapies. Additionally, it may serve as a lead compound for further modifications to enhance efficacy and reduce side effects .
Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Such interactions could elucidate its mechanism of action and therapeutic potential . Further studies using techniques like molecular docking and in vitro assays are necessary to confirm these interactions.
Several compounds share structural similarities with N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be compared based on their pharmacological profiles:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 | 0.94 | Stereoisomer with potential similar activity |
7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2 | 0.67 | Core structure without piperidine substitution |
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1080467-50-0 | 0.67 | Chlorinated derivative with altered properties |
N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | 1208319-26-9 | 0.70 | Contains a cyclohexyl group that may influence activity |
These compounds illustrate variations in substituents that can affect biological activity and pharmacokinetics . The uniqueness of N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific stereochemistry and functional groups that may confer distinct therapeutic properties compared to its analogs.